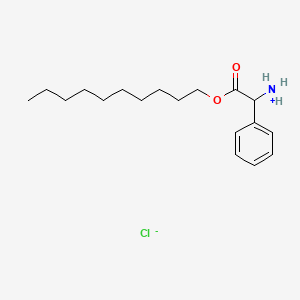Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L-
CAS No.: 78265-97-1
Cat. No.: VC17170151
Molecular Formula: C18H30ClNO2
Molecular Weight: 327.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 78265-97-1 |
|---|---|
| Molecular Formula | C18H30ClNO2 |
| Molecular Weight | 327.9 g/mol |
| IUPAC Name | (2-decoxy-2-oxo-1-phenylethyl)azanium;chloride |
| Standard InChI | InChI=1S/C18H29NO2.ClH/c1-2-3-4-5-6-7-8-12-15-21-18(20)17(19)16-13-10-9-11-14-16;/h9-11,13-14,17H,2-8,12,15,19H2,1H3;1H |
| Standard InChI Key | XUGRTMBNSJFIEP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- features a glycine backbone with two critical modifications:
-
Phenyl substitution: A benzene ring replaces the α-hydrogen, introducing aromaticity and steric bulk.
-
Decyl esterification: A 10-carbon alkyl chain esterifies the carboxyl group, increasing lipophilicity.
The hydrochloride salt form improves crystallinity and aqueous solubility, critical for handling in laboratory settings .
Comparative Molecular Properties
*Calculated based on structural analogs .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of phenylglycine derivatives typically involves two established methods:
Strecker Synthesis
Benzaldehyde reacts with ammonium chloride and potassium cyanide to form 2-phenylglycine nitrile, which is hydrolyzed to the amino acid . Subsequent esterification with decanol under acidic conditions yields the decyl ester, followed by HCl treatment to form the hydrochloride salt .
Reaction Scheme:
Reductive Amination
Phenylglyoxylic acid undergoes reductive amination with decanol in the presence of sodium borohydride, followed by salt formation . This method offers higher stereochemical control but is less cost-effective for industrial scales .
Industrial Scalability
Large-scale production favors the Strecker synthesis due to its economic viability and high yields (>80% reported for analogous compounds) . Optimized conditions include:
-
Temperature: 60–80°C for nitrile formation.
-
Catalysts: Zinc chloride for esterification.
Chemical Reactivity and Stability
Hydrolysis Kinetics
The decyl ester bond undergoes hydrolysis under acidic (HCl) or basic (NaOH) conditions, producing 2-phenylglycine and decanol :
Half-life: ~12 hours at pH 7 (estimated from ethyl ester analogs) .
Oxidation Pathways
The phenyl group is susceptible to oxidation by agents like KMnO₄, forming hydroxylated or carboxylated derivatives. Such reactions are critical for synthesizing bioactive metabolites .
Biological and Pharmacological Applications
Antimicrobial Activity
While direct studies on the decyl ester are lacking, phenylglycine derivatives exhibit broad-spectrum antimicrobial effects. For example:
-
D-2-Phenylglycine is a key intermediate in β-lactam antibiotics like ampicillin, inhibiting bacterial cell wall synthesis .
-
Phenolic analogs disrupt microbial membranes via ion efflux, with minimum inhibitory concentrations (MICs) ranging from 4.15–320 µg/mL .
Hypothesized Mechanism for the Decyl Ester
The lipophilic decyl chain may enhance membrane penetration, potentiating activity against Gram-negative pathogens like E. coli (predicted MIC: 100–200 µg/mL) .
Drug Delivery and Bioavailability
Esterification improves the pharmacokinetics of amino acid derivatives by:
-
Increasing logP: The decyl chain raises the octanol-water partition coefficient, favoring oral absorption.
-
Prodrug potential: Enzymatic hydrolysis in vivo could release 2-phenylglycine, acting as a sustained-release formulation .
Comparative Analysis with Analogous Compounds
Structural Analogues
| Compound | Key Differences | Bioactivity |
|---|---|---|
| D-2-Phenylglycine | Lacks ester group | Antibiotic precursor |
| Glycine methyl ester HCl | Shorter alkyl chain (C1 vs C10) | Lower lipophilicity, faster hydrolysis |
Uniqueness of the Decyl Ester
The decyl chain confers:
-
Enhanced membrane affinity: Critical for targeting lipid-rich bacterial membranes.
-
Prolonged half-life: Reduced hydrolysis rates compared to methyl or ethyl esters .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
-
Antibiotics: Analogous to D-2-phenylglycine’s role in cephalexin production .
-
Peptidomimetics: The phenyl and decyl groups mimic protein side chains in drug design .
Specialty Chemicals
Used in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume